molecular formula C17H12ClN5S B2382833 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 877634-07-6

6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2382833
CAS No.: 877634-07-6
M. Wt: 353.83
InChI Key: FFSNLWUFFCNFQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted at position 6 with a 4-chlorophenyl group and at position 3 with a pyridin-2-ylmethylthio moiety. This scaffold is synthesized via multi-step reactions involving hydrazine derivatives, aromatic aldehydes, and cyclization agents like ferric chloride, as detailed in and . The compound's structural complexity and functional group diversity make it a candidate for exploring biological activities, particularly in targeting enzymes or receptors such as phosphodiesterases (PDEs) or GABAA receptors.

Properties

IUPAC Name

6-(4-chlorophenyl)-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-13-6-4-12(5-7-13)15-8-9-16-20-21-17(23(16)22-15)24-11-14-3-1-2-10-19-14/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSNLWUFFCNFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.

    Introduction of the 4-Chlorophenyl Group: This step might involve nucleophilic substitution reactions using 4-chlorophenyl halides.

    Attachment of the Pyridin-2-ylmethylthio Group: This can be done through thiolation reactions using pyridin-2-ylmethylthiol and suitable coupling agents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro groups (if present) or other reducible functionalities.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antiproliferative Effects

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. The following table summarizes key findings:

CompoundCell LineIC50 (μM)
CA-4SGC-79010.009
CA-4A5490.012
CA-4HT-10800.008
6-(4-Cl)SGC-79010.014
6-(4-Cl)A5490.008
6-(4-Cl)HT-10800.012

These results indicate that the compound exhibits moderate to potent antiproliferative activity against various cancer types, comparable to established chemotherapeutic agents like combretastatin A-4 (CA-4).

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of triazolo[4,3-b]pyridazines:

Study on Antiproliferative Activity:
A series of triazolo[4,3-b]pyridazines were synthesized and evaluated for their cytotoxic effects against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. Many derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.008 to 90.5 μM.

Mechanistic Insights:
Tubulin polymerization assays demonstrated that these compounds effectively inhibit tubulin polymerization, a critical process for mitosis in cancer cells. Immunofluorescence staining further confirmed that these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific application. For instance, if it is used as a drug, its mechanism might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through biochemical and molecular biology studies.

Comparison with Similar Compounds

The triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly influencing pharmacological properties. Below is a detailed comparison with structurally related derivatives:

Structural and Functional Variations

PDE4 Inhibitors (Compounds 10 and 18)
  • Structure :
    • Compound 10 : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine .
    • Compound 18 : (R)-3-(2,5-dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine .
  • Activity: Both exhibit nanomolar potency against PDE4 isoforms (A–D) with >1000-fold selectivity over other PDE families.
  • Comparison : The target compound lacks the catechol diether moiety critical for PDE4 binding in 10 and 18, suggesting divergent therapeutic applications.
GABAA Receptor Modulators (TPA023 and L-838,417)
  • TPA023 : 7-(tert-butyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine .
    • Activity : α2/α3-selective partial agonist with anxiolytic effects devoid of sedation.
  • L-838,417 : 3-(2,5-difluorophenyl)-7-(tert-butyl)-6-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-[1,2,4]triazolo[4,3-b]pyridazine .
    • Activity : Partial agonist for α2/α3/α5 subunits, demonstrating anxiolytic efficacy in preclinical models.
  • Comparison : The target compound’s pyridin-2-ylmethylthio group replaces the triazolylmethoxy and fluorophenyl groups, likely altering GABAA subtype selectivity.
Antimicrobial Derivatives
  • 3/6-Substituted Phenyl Derivatives ():
    • Example : 3-(4-nitrophenyl)-6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine.
    • Activity : Moderate antifungal activity against Candida albicans (MIC = 32 μg/mL) .
  • Comparison : The target compound’s pyridinylmethylthio group may enhance solubility or membrane penetration compared to nitro or chloro substituents.
Kinase Inhibitors
  • Tyk2 Inhibitor : 6-((2,5-dimethoxyphenyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine .
    • Activity : Binds to Tyk2 kinase with IC50 < 10 nM.
  • Comparison : The dimethoxyphenylthio group in the kinase inhibitor contrasts with the target compound’s 4-chlorophenyl group, highlighting substituent-dependent target specificity.

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Substituents (Position 3/6) Molecular Weight Biological Target Key Activity/IC50
Target Compound 3: Pyridin-2-ylmethylthio; 6: 4-Cl-C6H4 ~358.86* Undisclosed Under investigation
TPA023 3: 2-F-C6H4; 6: Triazolylmethoxy 410.39 GABAA (α2/α3) Anxiolytic (ED50 = 1 mg/kg)
Compound 18 (PDE4 Inhibitor) 3: 2,5-(MeO)2C6H3; 6: 4-MeO-3-(THF-O)C6H3 508.52 PDE4A IC50 = 0.8 nM
6-Chloro-3-thiophen-2-yl Derivative 3: Thiophen-2-yl; 6: Cl 236.68 Undisclosed Synthetic intermediate

*Calculated based on formula C17H12ClN5S.

Key Observations:
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, F): Enhance binding to hydrophobic pockets (e.g., PDE4, kinase active sites).
    • Bulkier Groups (e.g., THF-O, tert-butyl): Improve selectivity by steric hindrance (e.g., GABAA subtype specificity).
  • Thioether vs. Ether Linkages : The pyridin-2-ylmethylthio group in the target compound may confer metabolic stability compared to ether-linked derivatives like TPA023.

Biological Activity

6-(4-Chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This compound features a unique triazolopyridazine core structure, which may contribute to its pharmacological properties.

  • Molecular Formula: C17H12ClN5S
  • Molecular Weight: 353.8 g/mol
  • CAS Number: 894040-36-9

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It is hypothesized that the compound may inhibit certain pathways involved in cancer cell proliferation and survival. The mechanism of action involves binding to the active sites of target proteins, thereby modulating their activity or disrupting cellular processes essential for tumor growth.

Antiproliferative Activity

Recent studies have demonstrated the antiproliferative effects of various triazolo[4,3-b]pyridazine derivatives on different cancer cell lines. Notably, compounds with similar structures have shown significant inhibitory effects on cell growth:

CompoundCell LineIC50 (μM)
CA-4SGC-79010.009
CA-4A5490.012
CA-4HT-10800.008
6-(4-Cl)SGC-79010.014
6-(4-Cl)A5490.008
6-(4-Cl)HT-10800.012

These findings indicate that the compound exhibits moderate to potent antiproliferative activity against various cancer types, comparable to established chemotherapeutic agents like CA-4 .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of triazolo[4,3-b]pyridazines:

  • Synthesis and Evaluation : A study synthesized a series of triazolo[4,3-b]pyridazines and evaluated their antiproliferative activity against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The results indicated that many derivatives exhibited significant cytotoxicity with IC50 values ranging from 0.008 to 90.5 μM .
  • Mechanistic Insights : Tubulin polymerization assays revealed that these compounds effectively inhibit tubulin polymerization, a critical process for mitosis in cancer cells. Immunofluorescence staining further demonstrated that these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Q & A

Q. What are the standard synthetic routes for 6-(4-chlorophenyl)-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine?

The synthesis typically involves cyclization of precursors such as pyridinylmethyl thiol derivatives with chlorophenyl-substituted triazolopyridazine intermediates. Key steps include:

  • Reagent Use : Phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions to facilitate triazole ring formation .
  • Purification : Column chromatography or recrystallization to isolate the product, followed by HPLC for purity validation (>95%) .

Q. Which characterization techniques are critical for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., C₁₈H₁₂ClN₅S, expected [M+H]⁺: 390.0534) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Parameter Screening : Use Design of Experiments (DOE) to test variables like solvent polarity (e.g., DMF vs. THF), temperature (80–120°C), and catalyst loading (e.g., p-toluenesulfonic acid) .
  • Case Study : Refluxing in acetonitrile with POCl₃ increased yield from 45% to 72% compared to dichloromethane .

Q. What biological activities have been observed in structurally related triazolopyridazine derivatives?

  • Antimicrobial Activity : Analogues with chlorophenyl and pyridyl groups showed MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Antitumor Potential : Derivatives inhibited kinase enzymes (IC₅₀: 0.5–5 µM) in breast cancer cell lines .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Reproducibility Checks : Validate assay protocols (e.g., ATP-binding assays for kinase inhibition) across multiple labs .
  • Structural Confirmation : Re-analyze disputed compounds via XRD (e.g., crystal structure of 6-chloro-3-(3-methylphenyl)-triazolopyridazine in ) to rule out isomerism .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Molecular Docking : Pyridinylmethyl thioether groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR) .
  • Enzyme Inhibition : Time-dependent inactivation observed in CYP450 assays, suggesting covalent binding .

Q. How does substituent variation impact structure-activity relationships (SAR)?

  • Key Findings :
    • Chlorophenyl Group : Enhances lipophilicity (logP increase by ~1.5) and membrane permeability .
    • Pyridinylmethyl Thioether : Critical for hydrogen bonding; replacement with methyl groups reduced activity by 10-fold .

Q. What stability challenges arise during storage or in biological matrices?

  • Degradation Pathways : Hydrolysis of the thioether bond under acidic conditions (pH < 3) .
  • Mitigation : Store at -20°C in amber vials; use stabilizers like BHT in solution .

Q. How can regioselectivity issues in triazolopyridazine synthesis be addressed?

  • Regioisomer Control : Use directing groups (e.g., nitro or methoxy) during cyclization to favor the 1,2,4-triazolo[4,3-b]pyridazine core .
  • Analytical Differentiation : ¹H NMR coupling patterns (e.g., J = 2.1 Hz for adjacent pyridazine protons) distinguish isomers .

Q. What alternative synthetic strategies align with green chemistry principles?

  • Solvent-Free Reactions : Microwave-assisted synthesis reduced reaction time from 24 h to 2 h with comparable yields (68%) .
  • Catalyst Recycling : Immobilized Lewis acids (e.g., Fe₃O₄-supported ZnCl₂) reused for 5 cycles without yield drop .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.